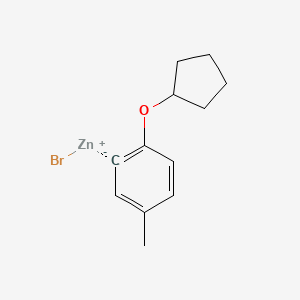![molecular formula C15H9Cl3N2OS B14870193 2-[(2,3,6-Trichlorobenzyl)sulfanyl]quinazolin-4-ol](/img/structure/B14870193.png)
2-[(2,3,6-Trichlorobenzyl)sulfanyl]quinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2,3,6-trichlorobenzylthio Group: The 2,3,6-trichlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with 2,3,6-trichlorobenzyl chloride in the presence of a suitable base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of 2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Quinazolinone Core: Utilizing high-yield cyclization reactions to produce the quinazolinone core.
Efficient Introduction of the 2,3,6-trichlorobenzylthio Group: Optimizing the nucleophilic substitution reaction to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinone core to its corresponding dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes, thereby disrupting metabolic pathways.
Interaction with DNA/RNA: Intercalating into DNA or RNA, leading to the inhibition of replication or transcription processes.
Modulation of Receptor Activity: Binding to and modulating the activity of specific receptors, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one can be compared with other similar compounds, such as:
2-((2,3-dichlorobenzyl)thio)quinazolin-4(3H)-one: Lacks one chlorine atom, which may affect its chemical reactivity and biological activity.
2-((2,4,6-trichlorobenzyl)thio)quinazolin-4(3H)-one: Has a different substitution pattern on the benzyl group, potentially leading to different chemical and biological properties.
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one derivatives: Various derivatives with different substituents on the quinazolinone core or benzyl group, each with unique properties and applications.
Propiedades
Fórmula molecular |
C15H9Cl3N2OS |
|---|---|
Peso molecular |
371.7 g/mol |
Nombre IUPAC |
2-[(2,3,6-trichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H9Cl3N2OS/c16-10-5-6-11(17)13(18)9(10)7-22-15-19-12-4-2-1-3-8(12)14(21)20-15/h1-6H,7H2,(H,19,20,21) |
Clave InChI |
WNVNKUXYOCVHAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=C(C=CC(=C3Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


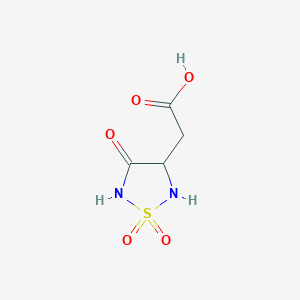
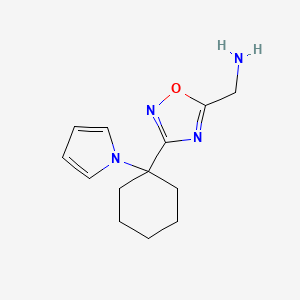
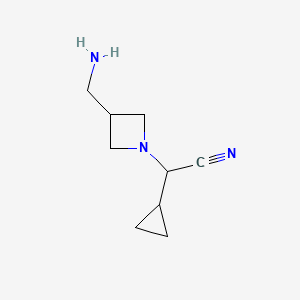
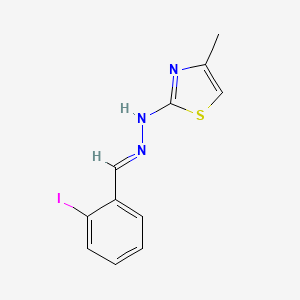
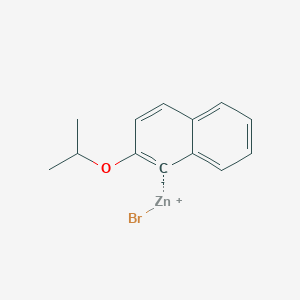
![5-chloro-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14870138.png)
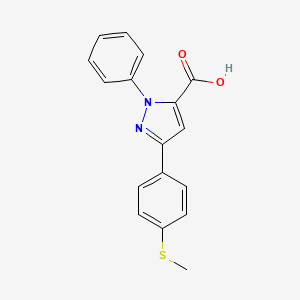

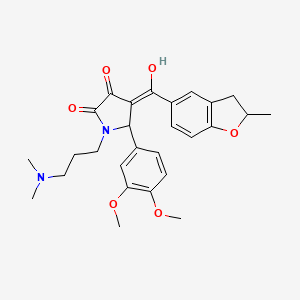
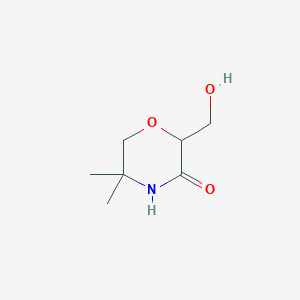
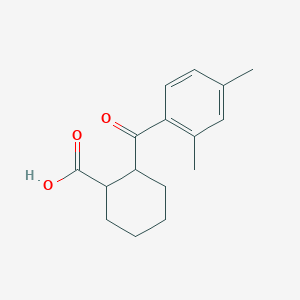

![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B14870169.png)
